Pyrimidin-2-ylcyanamide
Overview
Description
Pyrimidin-2-ylcyanamide is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyanamide group at the second position
Mechanism of Action
Target of Action
Pyrimidin-2-ylcyanamide has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process vital for maintaining genome integrity . Overexpression of PLK4 has been observed in various types of cancers, making it a promising target for anticancer therapies .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway. This disruption can lead to abnormalities in cell division, potentially triggering programmed cell death (apoptosis) in cancer cells .
Pharmacokinetics
Related 2-aminopyrimidine derivatives have shown good plasma stability and liver microsomal stability . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of PLK4, leading to disrupted centriole duplication. This disruption can cause cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-2-ylcyanamide can be synthesized through the reaction of aniline derivatives with cyanamide and dimethylamino-1-pyridyl-2-propenone . The reaction typically involves the following steps:
Formation of Intermediate: Aniline derivatives react with cyanamide in the presence of dimethylamino-1-pyridyl-2-propenone.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-2-ylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyanamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of amines.
Scientific Research Applications
Pyrimidin-2-ylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy in treating diseases such as malaria and sleeping sickness.
Industry: this compound is used in the production of materials with specific electronic properties.
Comparison with Similar Compounds
2-Aminopyrimidine: Shares a similar pyrimidine core but with an amino group instead of a cyanamide group.
4-Pyridyl-substituted Pyrimidin-2-ylcyanamide: A derivative with a pyridyl substitution that exhibits different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
pyrimidin-2-ylcyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-4-9-5-7-2-1-3-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYYOLGDWVJUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the paper concerning pyrimidin-2-ylcyanamide?
A1: The paper details a novel synthetic route for producing this compound and 2-aminopyrimidine derivatives []. This is significant because these compounds are important building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding their formation mechanisms can open doors for creating new, potentially more efficient, synthetic strategies and exploring a wider range of substituted derivatives.
Q2: Can you elaborate on the specific role of dimethylamino-1-pyridyl-2-propenone in this synthesis?
A2: Dimethylamino-1-pyridyl-2-propenone acts as a crucial reactant alongside cyanamide and aniline derivatives in this synthesis []. While the abstract doesn't delve into the specifics of the reaction mechanism, it likely acts as an electrophile, reacting with the aniline derivative to form an intermediate which subsequently cyclizes in the presence of cyanamide to yield the final this compound product. Further investigation into the full publication would be needed to confirm the mechanistic details.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.